Manganese(II) nitrate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

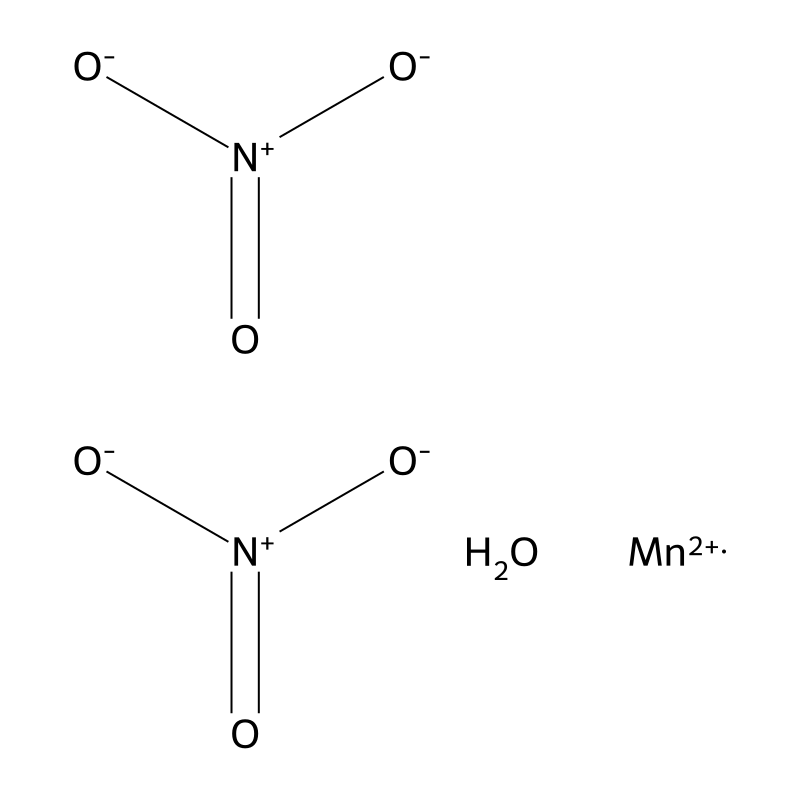

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Manganese Compounds:

- Manganese(II) nitrate hydrate serves as a precursor for the synthesis of various other manganese compounds, including:

Biological Research:

- Manganese(II) nitrate hydrate finds applications in studying the role of manganese in biological systems, such as:

Material Science Research:

- This compound is used in material science research for applications like:

Manganese(II) nitrate hydrate is an inorganic compound with the formula Mn(NO₃)₂·(H₂O)ₙ, where represents the number of water molecules associated with the manganese nitrate. This compound typically appears as a pale pink crystalline solid and is known for its high solubility in water. The most common forms include the tetrahydrate (Mn(NO₃)₂·4H₂O) and hexahydrate (Mn(NO₃)₂·6H₂O), although other hydrates exist as well . Manganese(II) nitrate hydrate serves as an important precursor for various manganese oxide compounds, which are utilized in numerous industrial applications.

- Toxicity: Manganese(II) nitrate is considered moderately toxic upon ingestion or inhalation. It can cause irritation of the respiratory tract and gastrointestinal system.

- Flammability: Not flammable but can act as an oxidizing agent, intensifying fires when mixed with combustible materials.

- Reactivity: Reacts with strong acids and reducing agents, releasing toxic fumes.

- Synthesis from Manganese Dioxide:This redox reaction reduces manganese dioxide to manganese(II), while nitrogen dioxide is oxidized to form nitrate ions .

- Thermal Decomposition:

Heating manganese(II) nitrate tetrahydrate at 110 °C produces the monohydrate, while further heating to 450 °C can yield manganese dioxide:This process highlights the reversibility of hydration states in manganese nitrates .

Manganese(II) nitrate hydrate can be synthesized through several methods:

- Direct Reaction: As mentioned, it can be produced by reacting manganese dioxide with nitrogen dioxide and water.

- Neutralization: Another method involves neutralizing manganese hydroxide or oxide with nitric acid:

- Precipitation: Manganese salts can also be precipitated from solutions containing manganese ions by adding nitrates under controlled conditions to obtain hydrated forms .

Manganese(II) nitrate hydrate has diverse applications across various fields:

- Fertilizers: It serves as a source of manganese for agricultural fertilizers, promoting plant growth.

- Catalysts: Used in catalytic processes due to its ability to facilitate oxidation reactions.

- Pigments: Employed in the production of pigments and colorants.

- Electrolytes: Utilized in batteries and electrochemical applications due to its ionic properties .

Studies on the interactions of manganese(II) nitrate hydrate focus on its reactivity with various organic and inorganic compounds. Its role as an oxidizing agent makes it significant in redox reactions, particularly in organic synthesis. Furthermore, research highlights its interaction with biomolecules, which may influence enzyme activity and cellular signaling pathways .

Manganese(II) nitrate hydrate shares similarities with other manganese salts but possesses unique properties that differentiate it:

| Compound Name | Formula | Unique Properties |

|---|---|---|

| Manganese(II) sulfate | MnSO₄ | More commonly used in fertilizers; less soluble than nitrates |

| Manganese(II) carbonate | MnCO₃ | Used primarily as a pigment; less soluble in water |

| Manganese(II) chloride | MnCl₂ | Highly soluble but more hygroscopic than nitrates |

| Manganese(IV) oxide | MnO₂ | Used as a catalyst; different oxidation state |

Manganese(II) nitrate hydrate is distinct due to its high water solubility and role as a precursor for various manganese oxides, making it particularly valuable in both industrial and biological contexts .

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant